1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole
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Overview
Description
1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features a sulfonyl group and various alkyl substituents, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole typically involves the reaction of appropriate substituted hydrazines with electron-deficient alkenes or alkynes. One common method is the cycloaddition of N-arylhydrazones with nitroolefins, which allows for the regioselective formation of 1,3,5-trisubstituted pyrazoles . The reaction conditions often include the use of catalysts such as silver or copper, and the reactions are typically carried out under mild conditions with good yields .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis starting from readily available starting materials. The process may include steps such as sulfonation, alkylation, and cyclization. The use of green chemistry principles, such as solvent-free reactions and environmentally benign catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or aromatic ring .
Scientific Research Applications
1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)sulfonyl-3,5-dimethylpyrazole
- 1-(2-Ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole
- 1-(2-Methyl-4-ethylphenyl)sulfonyl-3,5-dimethylpyrazole
Uniqueness
1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and propan-2-yl groups, along with the sulfonyl and pyrazole moieties, provides a distinct structural framework that can lead to unique interactions with molecular targets and potentially novel applications .
Properties
CAS No. |
957510-57-5 |
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Molecular Formula |
C17H24N2O3S |
Molecular Weight |
336.5g/mol |
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C17H24N2O3S/c1-7-22-16-8-12(4)15(11(2)3)10-17(16)23(20,21)19-14(6)9-13(5)18-19/h8-11H,7H2,1-6H3 |
InChI Key |
RTSKSHXLZXHNAD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C(=CC(=N2)C)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C(=CC(=N2)C)C |
Origin of Product |
United States |
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